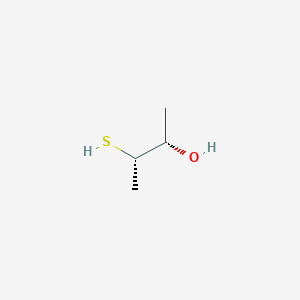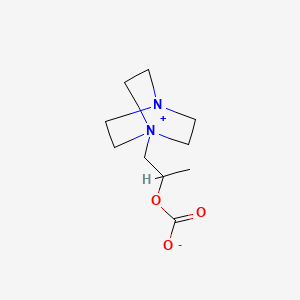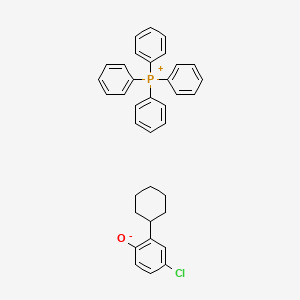
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is a complex organic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound consists of a phenolate group substituted with a chlorine atom and a cyclohexyl group, paired with a tetraphenylphosphanium cation. The combination of these groups imparts distinct reactivity and stability to the compound, making it a subject of study in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with tetraphenylphosphonium chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the deprotonation of the phenol group and subsequent formation of the phenolate anion. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield cyclohexyl-substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea, with solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include quinone derivatives, cyclohexyl-substituted phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
作用機序
The mechanism by which 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium exerts its effects involves its interaction with specific molecular targets. The phenolate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The tetraphenylphosphanium cation can interact with cellular membranes, affecting their permeability and function .
類似化合物との比較
Similar Compounds
4-chlorothiophenol: Similar in structure but contains a thiol group instead of a phenolate group.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phospholane ring and is used in different chemical applications.
2,4-dichlorophenol: Contains two chlorine atoms on the phenol ring and is used in various industrial applications.
Uniqueness
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is unique due to the combination of its phenolate and tetraphenylphosphanium groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
特性
CAS番号 |
94230-99-6 |
|---|---|
分子式 |
C36H34ClOP |
分子量 |
549.1 g/mol |
IUPAC名 |
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H15ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-20H;6-9,14H,1-5H2/q+1;/p-1 |
InChIキー |
PCKXORPOAUSDDH-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


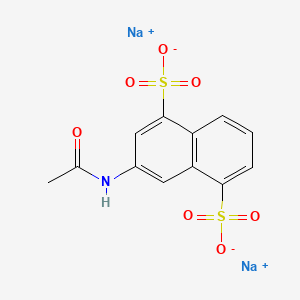
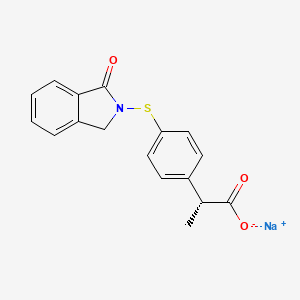
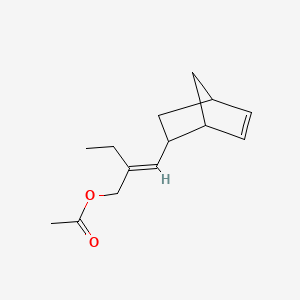

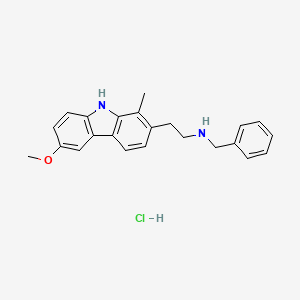
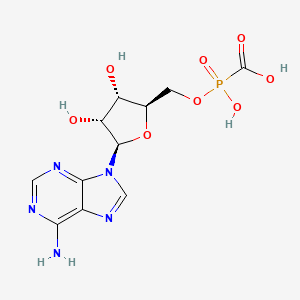
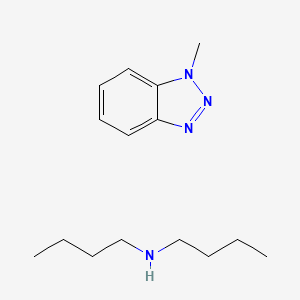
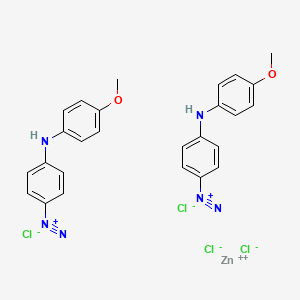
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
